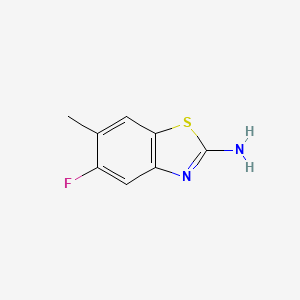

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is a compound that has been the focus of various studies due to its potential antitumor properties. The compound is a derivative of benzothiazole, which is known for its selective and potent antitumor characteristics in both in vitro and in vivo settings .

Synthesis Analysis

The synthesis of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including this compound, has been achieved through modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process has allowed for the production of pure samples of the target compounds .

Molecular Structure Analysis

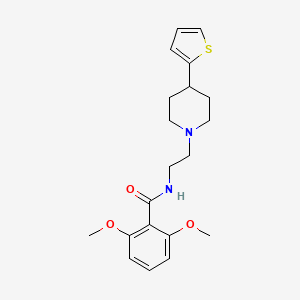

The molecular structure of this compound includes a benzothiazole nucleus with a fluorine atom at the 5-position and a methyl group at the 6-position. This structure is significant because the isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus has been used to prevent metabolic inactivation of the molecule .

Chemical Reactions Analysis

The antitumor activity of this compound is believed to be related to its ability to induce and be biotransformed by cytochrome P450 1A1 into active metabolites. The compound's interaction with cytochrome P450 enzymes is crucial for its antiproliferative effects, as it leads to the formation of DNA adducts in sensitive cancer cells .

Physical and Chemical Properties Analysis

This compound exhibits potent cytotoxicity in vitro against certain human breast cancer cell lines, such as MCF-7 and MDA 468. It has been shown to be inactive against other cell lines like PC 3 prostate and HCT 116 colon cells. The compound's physical properties have been manipulated through amino acid conjugation to improve solubility and stability, leading to the development of prodrugs that can be used in clinical settings .

Applications De Recherche Scientifique

Chemistry and Properties

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is part of a broader category of benzothiazole derivatives, known for their intriguing chemical properties and versatility in organic synthesis. These compounds, including benzothiazol-2-amine derivatives, are essential in developing new materials and chemicals due to their structural diversity and biological activity. Studies have extensively reviewed the chemistry, preparation procedures, and properties of benzothiazole compounds, highlighting their significance in synthesizing complex compounds and investigating their electrochemical and biological activities (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives, including this compound, exhibit a broad spectrum of pharmacological activities. Their structural diversity has been exploited to develop new therapeutic agents. The derivatives show activities such as anti-viral, anti-microbial, anti-inflammatory, and anti-cancer, making them crucial scaffolds in drug discovery. The extensive review of benzothiazole derivatives' structural activity relationship underscores their potential in medicinal chemistry, especially in designing compounds with enhanced pharmacological activities (Bhat & Belagali, 2020).

Neurological Applications

Benzothiazole derivatives have also found applications in neurology, particularly in Alzheimer's disease research. Amyloid imaging studies have utilized benzothiazole-based radioligands to measure amyloid deposits in the brain, offering insights into the disease's pathophysiological mechanisms and aiding in early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Safety and Hazards

The safety information for 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

Benzothiazoles are known to interact with biological targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

Without specific studies on “5-Fluoro-6-methyl-1,3-benzothiazol-2-amine”, it’s difficult to determine the exact biochemical pathways this compound affects. Benzothiazoles are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

These properties can significantly impact a compound’s bioavailability and are typically determined through experimental studies .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

Such factors could include pH, temperature, presence of other molecules, and more .

Propriétés

IUPAC Name |

5-fluoro-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQFVEGDEQPCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)